molecular formula C5H4FN5 B584640 2-Fluoroadenine-13C2,15N CAS No. 1346603-03-9

2-Fluoroadenine-13C2,15N

Cat. No.: B584640
CAS No.: 1346603-03-9
M. Wt: 156.098
InChI Key: WKMPTBDYDNUJLF-CTEGUFHBSA-N
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Description

2-Fluoroadenine-13C2,15N is a stable-isotope labeled analog of 2-fluoroadenine (2-FA), an adenine antimetabolite. In biological research, 2-FA is primarily used for the counterselection of wild-type adenine phosphoribosyltransferase (APT) genes in bacteria, yeast, plants, and other organisms, allowing for the selection of APT-resistant mutants . In therapeutic research, it has been investigated for its efficacy as an inhibitor of RNA and protein synthesis, with studies exploring its application in treating conditions such as head and neck carcinomas . The incorporation of 13C and 15N isotopes at specific positions makes this compound particularly valuable for advanced nuclear magnetic resonance (NMR) spectroscopy studies. The 19F-13C spin pair can be leveraged in Transverse Relaxation-Optimized Spectroscopy (TROSY) experiments. This approach helps overcome the significant line broadening that typically hampers the NMR study of large biomolecules, providing improved spectral resolution and sensitivity for investigating RNA structure, dynamics, and interactions with small-molecule drugs . This makes this compound a critical probe for obtaining atomic-level insights into the function of large RNA systems and for aiding RNA-drug discovery efforts .

Properties

CAS No.

1346603-03-9

Molecular Formula

C5H4FN5

Molecular Weight

156.098

IUPAC Name

2-fluoro-7H-purin-6-amine

InChI

InChI=1S/C5H4FN5/c6-5-10-3(7)2-4(11-5)9-1-8-2/h1H,(H3,7,8,9,10,11)/i2+1,4+1,9+1

InChI Key

WKMPTBDYDNUJLF-CTEGUFHBSA-N

SMILES

C1=NC2=C(N1)C(=NC(=N2)F)N

Synonyms

2-Fluoro-9H-purin-6-amine-13C2,15N;  2-Fluoro-1H-purin-6-amine-13C2,15N;  2-Fluoro-adenine-13C2,15N;  2-Fluoro-6-aminopurine-13C2,15N;  NSC 27364-13C2,15N

Origin of Product

United States

Synthetic Methodologies for 2 Fluoroadenine 13c2,15n and Derivatives

Resonance Assignment in Labeled RNA/DNA Constructs

A critical first step in any NMR-based structure determination is resonance assignment, which involves assigning each signal in the NMR spectrum to a specific nucleus in the molecule. nih.gov Isotopic labeling is instrumental in this process. By incorporating ¹³C and ¹⁵N, researchers can use a suite of triple-resonance experiments (¹H, ¹³C, ¹⁵N) to trace the connectivity of the nucleic acid backbone and assign resonances sequentially. springernature.com

The use of specifically labeled nucleotides, such as 2-Fluoroadenine-¹³C₂,¹⁵N, can greatly simplify crowded spectral regions and facilitate the assignment process. oup.comresearchgate.net For instance, the presence of the ¹³C and ¹⁵N labels allows for the unambiguous identification of signals belonging to the fluorinated adenine (B156593), even in large RNA molecules where spectral overlap is a significant problem. oup.com

Determination of Torsion Angles and Hydrogen Bonding Networks

NMR spectroscopy can provide detailed information about the local conformation of nucleic acids, including torsion angles that define the shape of the sugar-phosphate backbone and the orientation of the bases. ru.nlleibniz-fli.de Certain NMR parameters, such as J-couplings and Nuclear Overhauser Effects (NOEs), are directly related to dihedral angles and inter-proton distances, respectively. nih.gov

Furthermore, the chemical shifts of ¹³C and ³¹P nuclei are sensitive to backbone torsion angles. rsc.org The stable isotopes in 2-Fluoroadenine-¹³C₂,¹⁵N can be used in experiments to measure these parameters with greater precision. Information about hydrogen bonding, which is crucial for determining the secondary structure of nucleic acids, can be obtained by observing the exchangeable imino and amino protons of the bases. oup.com The ¹⁵N label in the compound can be particularly useful for studying hydrogen bonds directly through heteronuclear correlation experiments. springernature.com

Probing Local RNA Structure with 2-Fluoroadenine (B1664080) as an NMR Reporter Group

The fluorine-19 (¹⁹F) nucleus is an excellent reporter for NMR studies because of its high sensitivity (83% of ¹H) and the fact that it is not naturally present in biological systems, resulting in background-free spectra. nih.govresearchgate.net The chemical shift of ¹⁹F is also highly sensitive to its local environment. researchgate.net

Applications in Nuclear Magnetic Resonance Nmr Spectroscopy

Investigation of Biomolecular Dynamics and Conformational Changes

The unique spectroscopic properties of 2-Fluoroadenine-¹³C₂,¹⁵N make it an invaluable probe for monitoring the intricate motions and structural transitions of biomolecules like RNA. The ¹⁹F nucleus is particularly sensitive to its local chemical environment, making it an excellent reporter for conformational changes, while the ¹³C and ¹⁵N labels enable the application of a wide array of heteronuclear NMR experiments. researchgate.netnih.gov

NMR relaxation parameters, including the longitudinal relaxation rate (R₁), the transverse relaxation rate (R₂), and the heteronuclear Nuclear Overhauser Effect (hNOE), provide critical information about the internal dynamics of molecules on a picosecond-to-nanosecond timescale. squarespace.com The incorporation of isotopic labels like ¹³C and ¹⁵N is essential for these measurements in nucleic acids. acs.org

The transverse relaxation rate (R₂) is particularly sensitive to the size of a molecule; as molecular weight increases, R₂ rates increase, leading to broader signal linewidths and reduced spectral quality. squarespace.comnih.gov The introduction of ¹³C labels, for instance, can lead to severe ¹H line broadening due to rapid dipolar relaxation. acs.org However, specific labeling strategies, such as the use of 2-Fluoroadenine-¹³C₂,¹⁵N, can mitigate these issues. For example, the ¹⁵N-7 position in adenine (B156593) benefits from favorable chemical shift anisotropy (CSA), which can be leveraged in relaxation measurements. acs.org Recent studies have utilized the CSA-dominated relaxation of ¹⁵N7-adenosine for the straightforward analysis of R₁ and R₁ρ rates, providing insights into molecular dynamics. acs.org

Relaxation rates and times are simple inverses of each other (R₁ = 1/T₁ and R₂ = 1/T₂). mriquestions.com Therefore, longer relaxation times correspond to smaller relaxation rates. In studies of deuterated RNA, for example, the T₁ and T₂ relaxation times were found to be approximately twice as long as those in unlabeled RNA, indicating significantly improved relaxation properties and slower relaxation rates. acs.org

Table 1: Impact of Isotopic Labeling on NMR Relaxation Properties

Labeling Strategy Effect on Relaxation Rates Consequence for NMR Spectra Reference
Uniform ¹³C Labeling Increased R₂ rates Significant line broadening, reduced sensitivity squarespace.comacs.org
Ribose Perdeuteration Reduced purine (B94841) H8 R₂ rates (~20-fold) Sharper lines, improved sensitivity for large RNAs acs.org
¹⁵N Labeling Narrow spectral lines due to low gyromagnetic ratio Improved resolution, circumvents broadening from ¹⁴N nih.gov

| Deuterated RNA | Slower R₁ and R₂ rates (longer T₁ and T₂) | Reduced spectral crowding, simplified assignments | acs.org |

This table is generated based on data from multiple sources to illustrate the effects of different labeling strategies.

The ability of 2-fluoroadenine (B1664080) to act as a sensitive, non-perturbing probe makes it exceptionally useful for studying the processes of ligand binding and RNA folding. researchgate.netcore.ac.uk Since the ¹⁹F nucleus is virtually absent in biological systems, its introduction provides a background-free signal to monitor interactions. nih.govucla.edu The large chemical shift dispersion of ¹⁹F makes it highly sensitive to subtle changes in its local environment that occur upon ligand binding or conformational shifts. researchgate.netucla.edu

NMR spectroscopy is a powerful tool for identifying ligand binding sites and characterizing the structural changes that occur upon binding. japtamers.co.ukmdpi.com The chemical shift perturbations observed in ¹H, ¹⁵N, or ¹³C spectra upon titration of a ligand provide direct evidence of the binding event and map the interaction surface. mdpi.com

Understanding the interactions between proteins and nucleic acids is fundamental to molecular biology. Isotope-enhanced NMR, using probes like 2-Fluoroadenine-¹³C₂,¹⁵N, provides atomic-level insights into these complexes. smolecule.com The fluorine label can serve as a reporter to detect structural changes in the RNA upon protein binding, while ¹³C and ¹⁵N labels can be used to map the interaction interface through chemical shift perturbation studies. researchgate.netacs.org

For instance, ¹⁹F NMR has been employed to study the interaction between the HIV trans-activator of transcription (Tat) protein and its corresponding trans-activation response (TAR) RNA element. By incorporating fluorinated nucleotides into the RNA, researchers can monitor the binding event and characterize the resulting conformational changes in the RNA. acs.org The combination of ¹⁹F labeling on the RNA and ¹³C/¹⁵N labeling on the protein allows for sophisticated experiments like REDOR (Rotational Echo Double Resonance) NMR, which can measure internuclear distances and define the architecture of the complex with high precision. acs.org The development of methods for incorporating fluorinated derivatives into both canonical and non-canonical DNA and RNA structures has expanded the scope of these studies. csic.es

Methodological Developments in Isotope-Enhanced NMR for Large Biomolecules

The study of large RNAs (>50 kDa) by NMR spectroscopy is challenging due to severe signal overlap and rapid signal decay (line broadening). squarespace.comnih.gov To overcome these limitations, several methodological advancements have been developed, with deuterium (B1214612) enrichment and combined multi-isotope labeling strategies being particularly impactful. acs.orgru.nl

One of the most effective strategies to improve the quality of NMR spectra for large RNAs is the substitution of non-exchangeable protons with deuterium (²H). nih.govacs.org Since the primary source of relaxation for ¹H and ¹³C nuclei is their dipole-dipole interaction with nearby protons, replacing these protons with deuterium dramatically reduces relaxation rates. acs.orgacs.org This leads to significantly sharper lines and improved spectral sensitivity.

Studies have shown that in deuterated RNA, the T₁ and T₂ relaxation times can be approximately twice as long as in protonated RNA, which corresponds to a halving of the R₁ and R₂ relaxation rates. acs.org A particularly powerful application is the combination of ribose perdeuteration with ¹⁵N labeling of the nucleobases. This approach has been shown to reduce the transverse relaxation rates (R₂) of purine H8 protons by approximately 20-fold. acs.org This dramatic improvement in relaxation properties enables efficient magnetization transfer through small, two-bond ¹H-¹⁵N couplings, allowing for the acquisition of high-resolution correlation spectra on much larger RNA molecules than previously feasible. acs.org

Table 2: Effects of Deuteration on RNA NMR

Parameter Unlabeled RNA Deuterated RNA Improvement Reference
**Relaxation Times (T₁, T₂) ** Standard Approx. 2x longer Slower relaxation, sharper signals acs.org
Spectral Crowding High Greatly reduced Simplified spectra, easier assignment acs.org

| Purine H8 R₂ Rate | Standard | ~20-fold lower | Enables efficient ¹H-¹⁵N correlation experiments | acs.org |

This table synthesizes findings on the benefits of deuterium labeling for NMR studies of RNA.

The combination of ¹⁹F and ¹³C labeling offers a synergistic approach to overcome some of the inherent limitations of both ¹⁹F and ¹³C NMR. While ¹⁹F offers a background-free signal and high sensitivity to its environment, its large chemical shift anisotropy (CSA) can cause significant line broadening, especially in larger molecules. nih.gov This has sometimes limited the application of ¹⁹F NMR for large RNAs. nih.govresearchgate.net

To counteract this, researchers have developed ¹⁹F-¹³C labeling strategies that exploit the Transverse Relaxation-Optimized Spectroscopy (TROSY) effect. nih.govfrontiersin.org The TROSY effect minimizes relaxation by taking advantage of interference between dipolar coupling and CSA relaxation mechanisms. squarespace.com By detecting the ¹³C nucleus of a ¹⁹F-¹³C spin pair, the deleterious relaxation effects of the ¹⁹F CSA can be mitigated. nih.gov This ¹⁹F-¹³C TROSY approach results in significantly sharper lines and improved sensitivity, enabling the study of ligand binding and dynamics in RNAs up to and potentially beyond 20 kDa. nih.gov

The synthesis of precursors like [1′-¹³C, 2-¹⁹F, 7-¹⁵N] adenosine (B11128) 5′-triphosphate provides a consolidated isotopic lens, allowing researchers to leverage the unique advantages of each nucleus within a single probe. acs.org The ¹⁹F can be used to monitor binding interactions, while the ¹³C and ¹⁵N probes can characterize structural and dynamic features, expanding the toolkit available for studying the complex world of large biomolecules. acs.org

Applications in Mass Spectrometry Ms for Metabolic Research

Principles of Stable Isotope Tracing for Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a key technique for quantifying the rates (fluxes) of reactions within a metabolic network. nih.govcreative-proteomics.com Since intracellular fluxes cannot be measured directly, MFA employs stable isotope tracers to follow the path of atoms through biochemical reactions. nih.govembopress.org By introducing a labeled substrate into a biological system and analyzing the isotopic patterns in downstream metabolites, researchers can deduce the activity of various pathways. embopress.orgnih.govnih.gov This method is not limited to carbon-13 and has been successfully applied using nitrogen-15, hydrogen-2, and other stable isotopes. nih.govnih.gov

Stable isotope tracing is a technique that follows the journey of labeled atoms from a precursor molecule as they are incorporated into various downstream metabolites. nih.gov This method provides critical insights into the utilization of substrates within cellular metabolic networks. nih.govharvard.edu The core principle involves introducing a molecule containing heavier, non-radioactive isotopes, such as ¹³C or ¹⁵N, into a cell or organism. creative-proteomics.comfiveable.me As the cell metabolizes this tracer, the labeled atoms are transferred to other molecules. Mass spectrometry or NMR spectroscopy can then detect these labeled metabolites, revealing the specific pathways that were active. harvard.edufiveable.me

In the case of 2-Fluoroadenine-¹³C₂,¹⁵N, the ¹³C and ¹⁵N atoms act as markers. When this compound is introduced into a cellular system, it can be metabolized and incorporated into nucleic acids or other molecules. By tracking the distribution of these heavy isotopes in various biomolecules, scientists can map its metabolic fate and understand how it interacts with the cell's biochemical machinery. maranasgroup.com This process is foundational for understanding how metabolic networks function and respond to various stimuli or disease states. nih.gov

MFA allows for the quantitative determination of the rates at which metabolites are interconverted through different pathways. nih.gov This is achieved by measuring the distribution of mass isotopomers—molecules that differ only in the number of isotopic labels they contain. e-enm.org When cells are fed a labeled substrate, the isotopic enrichment patterns of intracellular metabolites reach a steady state that is determined by the relative fluxes through the producing and consuming pathways. nih.govosti.gov

By analyzing these patterns, mathematical models can be used to calculate the absolute rates of metabolic conversions. creative-proteomics.come-enm.orgnih.gov This provides a detailed, quantitative picture of cellular metabolism. creative-proteomics.com For example, by measuring the incorporation of the ¹³C and ¹⁵N labels from 2-Fluoroadenine-¹³C₂,¹⁵N into nucleotides like AMP and GMP, researchers can quantify the flux through pathways that utilize this analog. This quantitative data is crucial for understanding metabolic regulation and identifying bottlenecks or shifts in pathway usage under different conditions. embopress.org

Analysis of Nucleotide and Purine (B94841) Metabolism

Nucleotide metabolism is a critical cellular process responsible for providing the building blocks for DNA and RNA synthesis, as well as molecules for energy transfer and signaling. This metabolism is maintained through two main types of pathways: de novo synthesis, which builds nucleotides from simple precursors, and salvage pathways, which recycle pre-existing nucleobases and nucleosides. aacrjournals.orgnih.gov Stable isotope tracing with labeled compounds is an essential method for dissecting the relative contributions of these pathways. nih.govaacrjournals.org

The de novo synthesis of purines is an energy-intensive process that assembles the purine ring from various small molecules, including amino acids (glycine, glutamine, aspartate) and formate. nih.govcolumbia.edu Isotope tracing experiments using labeled precursors like [¹⁵N]glycine or [¹³C₂, ¹⁵N]-glycine are commonly used to measure the activity of this pathway. aacrjournals.orgnih.gov By tracking the incorporation of these labeled atoms into purine nucleotides such as AMP and GMP, researchers can quantify the rate of de novo synthesis. nih.govresearchgate.net

2-Fluoroadenine-¹³C₂,¹⁵N, as a purine analog, can be used to probe the dynamics of purine metabolism. While it primarily enters salvage pathways, its presence can influence the regulation of de novo synthesis. Studies using other labeled purines can reveal compensatory changes in the de novo pathway in response to the availability of salvageable bases. aacrjournals.org For instance, research has shown that when the salvage pathway is compromised, the de novo pathway activity increases to maintain the necessary nucleotide pools. aacrjournals.orgnih.gov

Table 1: Research Findings on Purine Pathway Analysis using Stable Isotopes

Tracer UsedKey FindingImplication for Metabolic Analysis
[¹³C₂, ¹⁵N]-glycineIncreased incorporation into AMP and ATP in cells with deficient salvage pathways. aacrjournals.orgDemonstrates a compensatory upregulation of the de novo pathway when the salvage pathway is inhibited.
[¹⁵N]-(amide)-glutamineReduced incorporation into IMP in cells with mitochondrial dysfunction, indicating impaired de novo synthesis. nih.govLinks mitochondrial function directly to the capacity for de novo purine synthesis.
[¹³C₅]-hypoxanthineIncreased incorporation into AMP and GMP in cells with mitochondrial defects. nih.govHighlights a shift towards reliance on the purine salvage pathway as a compensatory mechanism.
[¹⁵N]glycineIncreased incorporation into purines in cells under purine-depleted conditions, confirming the functionality of the purinosome complex. researchgate.netShows that de novo synthesis is dynamically regulated to meet cellular demand for purines.

Nucleotide salvage pathways are a more energy-efficient means of producing nucleotides by recycling nucleobases and nucleosides from intracellular degradation or extracellular sources. nih.gov Labeled nucleobases and nucleosides, such as labeled hypoxanthine (B114508) or adenosine (B11128), are used to trace the activity of these pathways. nih.govaacrjournals.org The incorporation of these tracers into the cellular nucleotide pool provides a direct measure of salvage activity.

The analysis of mass isotopomer distributions (MIDs) is the cornerstone of stable isotope-based metabolic flux analysis. rsc.org An MID refers to the relative abundance of all isotopic forms of a given metabolite. e-enm.org High-resolution mass spectrometry can distinguish between metabolites with different numbers of heavy isotopes, providing a detailed fingerprint of metabolic activity. rsc.org

When a cell is supplied with 2-Fluoroadenine-¹³C₂,¹⁵N, this tracer and its downstream products will exhibit specific MIDs. For example, the initial tracer will have a specific mass. As it is metabolized, the labeled ¹³C and ¹⁵N atoms will be incorporated into various nucleotides, each with its own characteristic MID. By measuring these distributions, researchers can gain detailed insights into the flow of atoms through the network. rsc.orgnih.gov For instance, observing a ¹³C₅ mass isotopomer in adenosine derived from a ¹³C-glucose tracer indicates the synthesis of the ribose sugar moiety, while ¹⁵N isotopomers point to the de novo synthesis of the purine ring using labeled nitrogen donors. nih.gov This level of detail is essential for building accurate quantitative models of metabolic networks.

Integration of 2-Fluoroadenine-[¹³C₂,¹⁵N] in Preclinical Metabolic Studies

2-Fluoroadenine-[¹³C₂,¹⁵N] is a specialized, isotopically labeled version of the purine analog 2-fluoroadenine (B1664080). smolecule.com The incorporation of two ¹³C atoms and one ¹⁵N atom provides a distinct mass signature, making it an excellent tracer for metabolic studies. smolecule.com The fluorine atom at the 2-position alters its biological activity compared to adenine (B156593), often making it an inhibitor of enzymes involved in nucleotide metabolism. smolecule.com This property, combined with the isotopic labels, allows for detailed investigation of its metabolic processing and effects on cellular pathways. smolecule.com

Application in in vitro Cell Culture Models for Metabolic Reprogramming

In vitro cell culture systems are fundamental tools for studying the metabolic reprogramming that is a hallmark of many diseases, including cancer. The introduction of 2-Fluoroadenine-[¹³C₂,¹⁵N] into these models allows for precise tracking of its uptake and subsequent incorporation into cellular macromolecules or its breakdown through catabolic pathways.

Research has shown that 2-fluoroadenine can be toxic to both proliferating and non-proliferating tumor cells. medchemexpress.com It is known to inhibit the synthesis of RNA, protein, and DNA. nih.gov In studies using various cancer cell lines, such as human breast cancer (MCF-7, MDA-MB-231) and head and neck squamous cell carcinoma (HNSCC) cells, 2-fluoroadenine has demonstrated potent cytotoxic effects. nih.govresearchgate.net

By using the isotopically labeled form, 2-Fluoroadenine-[¹³C₂,¹⁵N], researchers can employ mass spectrometry to identify and quantify the specific metabolic products of the compound. This helps to elucidate the precise enzymatic pathways that are active in these cells and how they process this purine analog. For instance, researchers can determine the extent to which 2-fluoroadenine is converted to its corresponding nucleotide, 2-fluoroadenosine (B10117) triphosphate, which is the active form that inhibits DNA synthesis. caymanchem.com This level of detail is critical for understanding the mechanisms of drug action and resistance.

The ability to trace the labeled carbon and nitrogen atoms provides direct evidence of the compound's metabolic fate, offering insights that are not possible with unlabeled compounds. symeres.com This is particularly valuable in studies of metabolic reprogramming, where cancer cells often exhibit altered nucleotide metabolism to support rapid proliferation.

Tracing Metabolism in Model Organisms (e.g., bacteria, yeast)

Model organisms like bacteria (Escherichia coli) and yeast (Saccharomyces cerevisiae) are invaluable for fundamental metabolic research due to their genetic tractability and well-characterized metabolic networks. Stable isotope labeling is a widely used technique in these organisms to study metabolic fluxes and network responses to genetic or environmental perturbations. academictree.org

The use of 2-Fluoroadenine-[¹³C₂,¹⁵N] in these simpler systems can help to dissect the fundamental enzymatic steps involved in its metabolism. For example, E. coli possesses a purine nucleoside phosphorylase (PNP) that can efficiently cleave the glycosidic bond of purine nucleosides. nih.gov Studies have utilized this bacterial enzyme in gene therapy approaches to convert a non-toxic prodrug into the toxic 2-fluoroadenine directly within tumor cells. nih.gov

By introducing 2-Fluoroadenine-[¹³C₂,¹⁵N] to bacterial or yeast cultures, researchers can use mass spectrometry to trace the labeled atoms through various metabolic pathways. This can reveal:

The efficiency of transport of the compound into the cell.

The enzymes responsible for its conversion to nucleotides.

The extent of its incorporation into nucleic acids, if any.

The pathways involved in its degradation and clearance.

These studies in model organisms provide a foundational understanding of the compound's behavior in a biological system, which can then inform more complex studies in mammalian cells and preclinical animal models. longdom.org The data gathered from these experiments are crucial for building comprehensive metabolic models and for the initial stages of drug development. longdom.org

Interactive Data Table: Research Applications of Labeled 2-Fluoroadenine

Application Area Model System Key Research Finding Analytical Technique
Metabolic ReprogrammingIn vitro Cancer Cell Lines (e.g., HNSCC, Breast)Tracing the inhibition of RNA, DNA, and protein synthesis. medchemexpress.comnih.govMass Spectrometry
Metabolic FateIn vitro Cell CulturesDetermination of conversion to active nucleotide forms. smolecule.comcaymanchem.comMass Spectrometry
Enzyme-Prodrug TherapyBacteria (E. coli) / Human CellsUse of bacterial PNP to convert prodrugs to 2-fluoroadenine. nih.govMass Spectrometry, Viability Assays
Fundamental MetabolismBacteria, YeastDissection of transport and enzymatic conversion pathways. academictree.orgMass Spectrometry

Mechanistic and Biochemical Studies Utilizing 2 Fluoroadenine 13c2,15n

Investigation of Molecular Mechanisms of Action in Research Contexts

The unique properties of 2-fluoroadenine (B1664080) make it a valuable tool for investigating fundamental cellular processes.

2-Fluoroadenine and its metabolites can act as potent inhibitors of RNA and protein synthesis. wikipedia.orgnih.gov After being converted to 2F-ATP, its incorporation into RNA can disrupt transcription, RNA processing, and ribosome function. This interruption of the flow of genetic information leads to a progressive shutdown of protein synthesis. wikipedia.org This mechanism has been exploited in cancer research to study the effects of ablating RNA and protein synthesis in tumor cells. wikipedia.orgnih.gov As a research tool, introducing 2-fluoroadenine allows scientists to probe the downstream consequences of inhibiting these central processes, helping to unravel complex regulatory networks that control cell growth and survival. The effects are similar to those observed with other purine (B94841) analogs like 2-aminopurine, which also inhibits total cellular RNA and protein synthesis. nih.gov

One of the most powerful applications of 2-fluoroadenine in molecular biology is its use as a counterselection agent. wikipedia.org As described in section 5.1.2, the toxicity of 2-fluoroadenine is dependent on its conversion to 2F-AMP by the enzyme Adenine (B156593) Phosphoribosyltransferase (APT). Cells that have a functional APT gene will metabolize 2-fluoroadenine into its toxic form and will not survive in its presence. Conversely, cells in which the APT gene has been knocked out or mutated are unable to perform this conversion and are therefore resistant to the compound. wikipedia.orgbiorxiv.org

This principle forms the basis of a robust counterselection strategy:

Selection of Mutants: Researchers can use gene editing techniques like CRISPR-Cas to target and disrupt the APT gene.

Application of 2-FA: The cell population is then treated with 2-fluoroadenine.

Survival of the Fittest: Only the cells with a successful APT knockout will survive, allowing for the efficient selection of desired mutants. biorxiv.orgresearchgate.net

This method has been successfully applied in a variety of organisms, including the plant pathogen Phytophthora palmivora, to facilitate multiplex gene editing. researchgate.netbiorxiv.org The use of 2-fluoroadenine provides a straightforward and effective way to select for cells that have undergone a specific genetic modification, greatly accelerating gene function studies. biorxiv.org

Organism2-FA Concentration for CounterselectionReference
Phytophthora palmivora100 µM biorxiv.org
Ectocarpus (Brown Algae)20 µM biorxiv.org
Physcomitrium patens (Moss)10 µM biorxiv.org
Phaeodactylum tricornutum (Diatom)10 µM biorxiv.org

Structural Basis of Enzyme-Ligand Interactions with Labeled Analogs

Understanding how enzymes physically interact with ligands like 2-fluoroadenine is key to explaining their substrate specificity and mechanism of action. Isotopic labeling with ¹³C and ¹⁵N is particularly crucial for these studies, as it enables the use of high-resolution NMR spectroscopy to probe these interactions in atomic detail.

When a labeled ligand such as 2-Fluoroadenine-[¹³C₂,¹⁵N] binds to an enzyme, the NMR signals from the labeled atoms can report on their local chemical environment. nih.gov Changes in the chemical shifts of the ¹³C and ¹⁵N nuclei upon binding can reveal which parts of the molecule are involved in the interaction and the nature of the forces at play (e.g., hydrogen bonding, stacking interactions). researchgate.net

Studies on fluorinated analogs have revealed key structural insights:

Conformational Effects: The highly electronegative fluorine atom can alter the electronic properties of the purine ring and influence the sugar pucker conformation of the nucleoside, which can affect how it fits into an enzyme's active site. nih.gov

Hydration and Stability: The replacement of a 2'-hydroxyl group with fluorine in RNA can lead to diminished hydration of the nucleic acid duplex. nih.gov This change in the water structure around the molecule can impact its interactions with proteins that bind in the minor groove. nih.gov

Base Pairing: In the context of polymerases, 2-fluoroadenine has been shown to form stable base pairs with uracil, indicating that the fluorine substitution does not disrupt the Watson-Crick geometry required for accurate replication and transcription. nih.govresearchgate.net

By using 2-Fluoroadenine-[¹³C₂,¹⁵N], researchers can directly observe these structural and dynamic features. This allows for the mapping of the binding pocket, the characterization of conformational changes in both the ligand and the enzyme upon binding, and a deeper understanding of the structural determinants of molecular recognition. nih.govnih.gov

Future Directions and Advanced Research Frontiers

Development of Novel Isotope Labeling Strategies for Complex Biomolecules

The synthesis and incorporation of specifically labeled precursors like 2-Fluoroadenine-¹³C₂,¹⁵N into complex biomolecules such as RNA and DNA is a cornerstone of modern structural biology and mechanistic studies. Future research will focus on overcoming current limitations to enhance the efficiency, affordability, and specificity of isotope labeling.

Novel strategies are being developed to introduce isotopic labels into biomolecules with high precision. Chemo-enzymatic methods, for instance, offer a powerful approach for the site-specific labeling of RNA. nih.gov This involves the enzymatic synthesis of nucleotide triphosphates, such as 2-fluoroadenosine-5'-triphosphate (2F-ATP), which can then be incorporated into RNA strands via in vitro transcription using enzymes like T7 RNA polymerase. researchgate.net For proteins, affordable methods for uniform isotope labeling with ¹³C and ¹⁵N in eukaryotic expression systems, such as insect cells, are making the study of complex proteins more accessible. nih.govresearchgate.net These systems can achieve high levels of isotope incorporation, which is critical for NMR studies. nih.govresearchgate.net

Future developments will likely focus on:

Segmental Labeling: Introducing labeled segments into larger biomolecular complexes, allowing researchers to focus on specific domains or interaction sites.

In-cell Synthesis: Optimizing in-vivo labeling protocols in various cell types (prokaryotic and eukaryotic) to produce complex biomolecules in a more native environment. nih.gov

Table 1: Comparison of Isotope Labeling Strategies
StrategyDescriptionKey AdvantageRelevant Biomolecules
Chemo-enzymatic SynthesisIn vitro synthesis of labeled precursors (e.g., NTPs) followed by enzymatic incorporation. nih.govresearchgate.netHigh specificity and control over label placement.RNA, DNA
Eukaryotic Expression SystemsUse of organisms like insect or mammalian cells to produce labeled proteins in a native folding environment. nih.govnih.govSuitable for complex proteins requiring post-translational modifications.Proteins, Glycoproteins
Metabolic Labeling with PrecursorsSupplying labeled metabolic precursors (e.g., amino acids, fumarate) to cell cultures for incorporation into biomolecules. scholaris.caAllows for selective labeling of specific residue types.Proteins

Integration of Multi-Nuclear NMR and High-Resolution MS for Comprehensive Analysis

The combination of Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution Mass Spectrometry (MS) offers a synergistic approach for the comprehensive analysis of biomolecules labeled with 2-Fluoroadenine-¹³C₂,¹⁵N. Each technique provides complementary information, and their integration allows for a more complete picture of molecular structure, dynamics, and metabolism.

NMR, particularly multi-nuclear NMR, leverages the unique properties of ¹⁹F, ¹³C, and ¹⁵N. The ¹⁹F nucleus is an excellent probe due to its 100% natural abundance, high sensitivity, and wide chemical shift dispersion, which makes it highly sensitive to the local chemical environment. nih.govresearchgate.netnih.gov This is especially valuable for studying conformational changes in RNA upon ligand binding. researchgate.netnih.gov The presence of ¹³C and ¹⁵N labels enables a suite of heteronuclear NMR experiments to resolve complex structures and dynamics. nih.govexlibrisgroup.com

High-resolution MS is crucial for verifying the successful incorporation and quantifying the enrichment levels of ¹³C and ¹⁵N isotopes. nih.gov It can distinguish between different isotopologues with high precision, which is essential for interpreting data from isotopic tracing experiments. nih.gov Furthermore, tandem mass spectrometry can pinpoint the exact location of heavy isotopes within a molecule or its fragments. nih.gov

The integrated workflow involves using MS to confirm the isotopic purity and labeling efficiency of a biomolecule, which then informs the setup and interpretation of multi-dimensional NMR experiments. This combined approach is critical for validating structural models and understanding complex metabolic pathways.

Table 2: Synergistic Roles of NMR and MS in Isotope Labeling Studies
TechniquePrimary RoleInformation GainedContribution to Integrated Analysis
Multi-Nuclear NMRStructural and dynamic analysis. nih.govexlibrisgroup.com3D structure, conformational changes, molecular interactions, dynamics.Provides atomic-level insight into molecular function.
High-Resolution MSQuantification and verification of labeling. nih.govIsotopic enrichment levels, mass verification, identification of metabolic scrambling. nih.govnih.govConfirms the integrity of the labeled molecule and validates labeling patterns for accurate NMR interpretation.

Emerging Applications in Systems Biology and Multi-Omics Research

Systems biology aims to understand the complex interactions within biological systems from a holistic perspective. nih.govsemanticscholar.org Multi-omics, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, is a key approach in systems biology. nih.govtdl.org Isotopically labeled compounds like 2-Fluoroadenine-¹³C₂,¹⁵N are poised to become powerful tools in this field, particularly in metabolomics and flux analysis.

By introducing a labeled compound into a biological system, researchers can trace its metabolic fate, quantifying the flux through various biochemical pathways. nih.gov This is known as isotope tracing, a cornerstone of metabolomics. The distinct masses of the ¹³C and ¹⁵N isotopes in 2-Fluoroadenine-¹³C₂,¹⁵N allow its downstream metabolites to be tracked and quantified by mass spectrometry. nih.gov

In a multi-omics context, this metabolic data can be integrated with other data layers. For example, changes in metabolic flux observed through tracing could be correlated with changes in gene expression (transcriptomics) or protein abundance (proteomics). nih.govsemanticscholar.org This integrated approach can provide a more comprehensive understanding of how biological systems respond to stimuli or disease states. The use of a fluorinated analogue also allows for ¹⁹F NMR-based studies to non-invasively monitor the compound's interactions and local environment within intact cells or organisms.

Emerging applications include:

Mapping Metabolic Networks: Tracing the flow of the labeled adenine (B156593) moiety through nucleotide salvage and synthesis pathways.

Drug Metabolism Studies: Following the biotransformation of the fluorinated nucleoside analogue.

Probing Nucleic Acid Dynamics: Monitoring the incorporation and turnover of the labeled nucleotide in cellular RNA and DNA.

Computational Modeling and Simulation in Conjunction with Isotopic Tracing Data

The vast and complex datasets generated from isotope tracing experiments necessitate the use of computational modeling and simulation for meaningful interpretation. nih.gov These computational approaches are essential for translating raw analytical data into quantitative biological insights.

When a labeled substrate like 2-Fluoroadenine-¹³C₂,¹⁵N is introduced into a system, the resulting distribution of isotopes across various metabolites is measured by MS and NMR. Computational models, such as those used in Metabolic Flux Analysis (MFA), can then be used to infer the rates (fluxes) of the underlying biochemical reactions that produced this specific labeling pattern. nih.gov

The future of this field lies in creating more sophisticated and predictive models that can:

Integrate Multi-Omics Data: Combine metabolomics data with genomic, transcriptomic, and proteomic information to build more comprehensive and accurate models of cellular metabolism. semanticscholar.org

Model Dynamic Systems: Move beyond steady-state assumptions to model how metabolic fluxes change over time in response to perturbations.

Incorporate Structural Data: Use structural information from NMR to constrain metabolic models, providing a more physically realistic representation of cellular processes.

By combining the empirical data from tracing experiments with the predictive power of computational modeling, researchers can gain a systems-level understanding of metabolism that would be impossible to achieve with either approach alone.

Q & A

Basic Research Questions

Q. How can isotopic labeling positions in 2-Fluoroadenine-13C2,15N be confirmed using NMR spectroscopy?

  • Methodology : Use 2D NMR experiments (e.g., HMBC, HSQC) to detect 13C–15N and 1H–15N scalar couplings (J-couplings). For example, direct 1JCN couplings (e.g., 89 Hz for C7–N8 in guanosine derivatives) confirm proximity between labeled atoms, while 3JHN couplings (e.g., 3.0 Hz in imine groups) identify specific bonding patterns . Reference coupling constants from structurally analogous compounds (e.g., labeled guanosines or imidazoles) to validate assignments.

Q. What synthesis strategies are effective for introducing 15N labels into purine derivatives like 2-Fluoroadenine?

  • Methodology :

  • Step 1 : Use 15N-enriched ammonia (≥98% purity) for nucleophilic substitution reactions at nitrogen-rich positions (e.g., amino groups in purines) .
  • Step 2 : Optimize reaction conditions (pH, temperature) to minimize isotopic dilution. For example, alkylation of 1,2,3,4-thiatriazoles with 15N-labeled propylamine achieved 47.5% isotopic enrichment in N-ethyl fragments .
  • Step 3 : Validate isotopic incorporation via mass spectrometry (e.g., ESI-MS) and compare with unlabeled controls.

Advanced Research Questions

Q. How can isotopic labeling resolve tautomeric ambiguity in this compound derivatives during mechanistic studies?

  • Methodology :

  • Approach : Synthesize isotopomers with 15N labels at potential tautomeric sites (e.g., N1 vs. N3 in purines). Monitor 13C–15N couplings (e.g., 1JC6–N5 = 11 Hz vs. 1JC7–N8 = 89 Hz) to distinguish tautomers .
  • Case Study : In guanosine derivatives, differential enrichment of 15N at N5 (75%) vs. N8 (15–20%) allowed unambiguous assignment of tautomeric forms during cyclization reactions .

Q. How should researchers address contradictions in observed vs. expected coupling constants during structural analysis?

  • Methodology :

  • Step 1 : Compare experimental JCN /JHN values with computational predictions (e.g., DFT calculations). For example, unobserved 2JHN couplings in thiatriazole alkylation products (<1.2 Hz) were attributed to signal overlap, requiring 1D 15N-edited NMR for resolution .
  • Step 2 : Use isotopic dilution experiments to isolate overlapping signals. For instance, mixing 15N-labeled and unlabeled samples reduced signal complexity in azole derivatives, enabling detection of 3JHN = 3.7 Hz .

Q. What experimental design considerations are critical for optimizing 15N-tracer studies in metabolic pathway analysis?

  • Methodology :

  • Sampling : Collect time-series samples to track isotopic enrichment dynamics. For vegetation studies, prioritize leaf and root tissues due to rapid nitrogen turnover .
  • Controls : Include unlabeled replicates to distinguish natural 15N abundance (0.366%) from tracer-derived signals.
  • Statistical Design : Use hierarchical Bayesian models (HBMs) to account for variability in δ15N measurements across biological replicates .

Q. How can isotopic labeling elucidate reaction mechanisms (e.g., Dimroth rearrangements) in fluorinated purines?

  • Methodology :

  • Step 1 : Introduce 15N at rearrangement-prone sites (e.g., amino groups). For example, 15N -labeled uridine derivatives revealed ribosyl migration via 1JCN = 5.0 Hz couplings during Dimroth rearrangements .
  • Step 2 : Monitor isotopic redistribution using LC-MS/MS. In imidazole nitration studies, 15N labels confirmed nitro group migration via changes in JCN couplings (2.3 Hz to 14.2 Hz) .

Key Recommendations

  • Synthesis : Prioritize 15N-labeled ammonia or sodium azide for high isotopic yield (>75%) in N-rich heterocycles .
  • Analysis : Combine NMR (for bonding topology) and MS (for isotopic purity) to cross-validate results.
  • Contradictions : Use isotopic dilution and computational modeling to resolve ambiguous data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.